REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19]([OH:21])=O)[CH:15]=[CH:16][CH:17]=1.COC(=O)[C:25]1[CH:30]=[CH:29][C:28]([Cl:31])=[C:27]([F:32])[CH:26]=1>O1CCCC1>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([C:19](=[O:21])[CH2:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([Cl:11])[CH:13]=2)=[CH:26][C:27]=1[F:32] |f:0.1|
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Name
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|
Quantity
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4 L
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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1.75 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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221 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)Cl)F)=O
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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was stirred for an additional hour at −78° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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the resulting reaction mixture
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Type
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STIRRING
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Details
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was stirred at the same temperature for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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On completion, reaction mixture
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Type
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CUSTOM
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Details
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was quenched with 2 N hydrochloric acid (2.5 L) and aqueous phase
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate (2×2.5 L)
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Type
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WASH
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Details
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The combined organic layer was washed with brine (2.5 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to provide the crude material which
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Type
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CUSTOM
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Details
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was purified by flash column chromatography (silica gel: 100 to 200 mesh, product eluted in 2% ethyl acetate in hexane)
|
Name
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|
Type
|
product
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Smiles
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ClC1=C(C=C(C=C1)C(CC1=CC(=CC=C1)Cl)=O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |